3-(2,2,2-Trifluoroethoxy)benzonitrile
Overview
Description
3-(2,2,2-Trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C9H6F3NO1. It has a molecular weight of 201.151. The compound is known for its high purity, typically around 98%1.
Synthesis Analysis
The synthesis of 3-(2,2,2-Trifluoroethoxy)benzonitrile is not explicitly mentioned in the search results. However, a related compound, 3-chloro-4-(2’,2’,2’-trifluoroethoxy)benzonitrile, has been synthesized2. The synthesis of similar compounds often involves the use of trifluoroethanol as a starting material3.Molecular Structure Analysis
The InChI code for 3-(2,2,2-Trifluoroethoxy)benzonitrile is 1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,6H21. This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a trifluoroethoxy group (an ether group attached to a trifluoromethyl group).
Chemical Reactions Analysis
Specific chemical reactions involving 3-(2,2,2-Trifluoroethoxy)benzonitrile are not detailed in the search results. However, it’s worth noting that trifluoroethoxy groups are often used in the synthesis of various organic compounds due to their high oxidative stability4.Physical And Chemical Properties Analysis
3-(2,2,2-Trifluoroethoxy)benzonitrile has a molecular weight of 201.151. It is a compound with high purity, typically around 98%1.Scientific Research Applications
Photochemical Applications
- Photochemical Reactions : 3-(2,2,2-Trifluoroethoxy)benzonitrile and related compounds can undergo photochemical reactions. For instance, irradiation of benzonitrile in 2,2,2-trifluoroethanol with UV light leads to the formation of addition products via a proposed mechanism involving biradical/zwitterion formation followed by protonation and rearrangement processes (Foster et al., 1998).
Catalysis and Chemical Reactions
- Catalysis in Reduction of Dioxygen : Co(III) corroles, a type of catalytic compound, have been studied for their activity in reducing dioxygen in the presence of acids in both heterogeneous and homogeneous systems. These compounds demonstrate catalytic activity when adsorbed on graphite electrodes in benzonitrile containing perchloric acid (Kadish et al., 2008).
Electrochemistry
- Electrolyte Additives for Lithium Ion Batteries : Compounds like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives in lithium-ion batteries. They significantly improve the cyclic stability of lithium nickel manganese oxide cathodes, indicating potential applications of related trifluoroethoxybenzonitrile compounds in battery technology (Huang et al., 2014).
Pharmaceutical Research
- Design of Nonsteroidal Androgen Receptor Antagonists : Compounds like 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile have been developed as nonsteroidal androgen receptor antagonists for dermatological applications, demonstrating the utility of trifluoroethoxybenzonitrile derivatives in pharmaceutical research (Li et al., 2008).
Solar Energy
- Dye Sensitized Solar Cells (DSSCs) : Benzonitrile-based electrolytes, which may include trifluoroethoxybenzonitrile derivatives, have shown beneficial effectsin Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability and efficiency in DSSCs, highlighting the potential use of trifluoroethoxybenzonitrile derivatives in solar energy applications (Latini et al., 2014).
Spectroelectrochemical Properties
- Investigation in Electrochemical Technologies : Derivatives of trifluoroethoxybenzonitrile have been studied for their spectroelectrochemical properties. For example, research on phthalocyanines carrying trifluoroethoxy groups has provided insights into their applicability in various electrochemical technologies, including renewable energy systems (Kamiloğlu et al., 2018).
Materials Science
- Polymer Solar Cells : In the field of materials science, specifically in polymer solar cells, perfluorinated compounds like 4-amino-2-(trifluoromethyl)benzonitrile have been used as additives. Their incorporation leads to increased power conversion efficiency, highlighting the potential of trifluoroethoxybenzonitrile derivatives in advanced materials applications (Jeong et al., 2011).
Safety And Hazards
Specific safety and hazard information for 3-(2,2,2-Trifluoroethoxy)benzonitrile is not provided in the search results. However, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar chemical compounds5.
Future Directions
A related compound, 3-(2,2,2-trifluoroethoxy)propionitrile, has been introduced as an electrolyte solvent for high-energy density lithium metal batteries4. This suggests that 3-(2,2,2-Trifluoroethoxy)benzonitrile and similar compounds could have potential applications in the field of energy storage.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBZNWCCBZXQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514825 | |
Record name | 3-(2,2,2-Trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethoxy)benzonitrile | |
CAS RN |
84328-66-5 | |
Record name | 3-(2,2,2-Trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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